Thiol-PEG-acid

Catalog No.
S1833132
CAS No.
165729-81-7
M.F
C8H8ClNO
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiol-PEG-acid

CAS Number

165729-81-7

Product Name

Thiol-PEG-acid

Molecular Formula

C8H8ClNO

Molecular Weight

0

The chemical reactivity of Thiol-Polyethylene Glycol-Acid is primarily attributed to its thiol and carboxylic acid groups. The thiol group can undergo several types of reactions:

  • Thiol-Maleimide Reaction: This reaction is widely utilized for crosslinking in hydrogel formation and bioconjugation. The thiol group reacts with maleimide to form stable thioether bonds, making it suitable for creating complex biomaterials .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which is useful in modifying surfaces or creating linkages with other biomolecules .
  • Metal Binding: Thiol groups can also bind to transition metals such as gold and silver, facilitating the attachment of nanoparticles or other metal-based agents .

Thiol-Polyethylene Glycol-Acid exhibits several biological activities that make it valuable in biomedical applications:

  • Biocompatibility: The polyethylene glycol segment provides excellent biocompatibility, reducing immune responses when used in drug delivery systems.
  • Controlled Release: The ability to form hydrogels through thiol-maleimide crosslinking allows for controlled release of therapeutic agents, making it ideal for sustained drug delivery applications .
  • Cell Encapsulation: The compound can encapsulate cells within hydrogels, providing a supportive environment for cell growth and function, which is crucial in tissue engineering .

Thiol-Polyethylene Glycol-Acid can be synthesized through various methods:

  • Direct Functionalization of Polyethylene Glycol: Polyethylene glycol can be reacted with thiol-containing compounds and carboxylic acids to introduce the desired functional groups.
  • Click Chemistry: Utilizing click chemistry techniques such as thiol-ene reactions allows for efficient coupling of the thiol group to other reactive partners under mild conditions .
  • Esterification Reactions: The carboxylic acid group can be introduced via esterification reactions with activated esters or through direct reactions with alcohols.

Thiol-Polyethylene Glycol-Acid has a wide range of applications:

  • Drug Delivery Systems: Its ability to form stable hydrogels makes it suitable for encapsulating drugs and controlling their release profiles.
  • Bioconjugation: It is used to modify proteins and peptides, enhancing their solubility and stability while reducing immunogenicity.
  • Tissue Engineering: The compound serves as a scaffold material that supports cell growth and tissue regeneration.

Interaction studies on Thiol-Polyethylene Glycol-Acid focus on its reactivity with various biological molecules:

  • Protein Modification: Studies have shown that the thiol group effectively modifies proteins through conjugation reactions, improving their pharmacokinetic properties.
  • Hydrogel Formation Kinetics: Research has examined the kinetics of hydrogel formation using this compound, revealing how factors like pH and buffer conditions affect reaction rates and gel properties .

Thiol-Polyethylene Glycol-Acid shares similarities with several other compounds but also has unique features:

Compound NameFunctional GroupsUnique Features
Thiol-Polyethylene Glycol-NHSThiol, N-hydroxysuccinimideRapid reaction with amines for bioconjugation
Thiol-Polyethylene Glycol-AlkeneThiol, AlkeneUsed in thiol-ene click chemistry
Thiol-Polyethylene Glycol-CarboxylThiol, Carboxylic AcidEnhanced water solubility and biocompatibility
Thiolated Polyethylene GlycolThiolGeneral use in drug delivery without specific end groups

Thiol-Polyethylene Glycol-Acid stands out due to its combination of both thiol and carboxylic acid functionalities, allowing for versatile applications in both crosslinking and surface modification while maintaining excellent solubility and biocompatibility.

Molecular Structure

Thiol-polyethylene glycol-acid represents a heterobifunctional polyethylene glycol derivative characterized by its unique linear molecular architecture containing two distinct reactive termini connected by a flexible polyethylene glycol spacer [1]. The compound exhibits the general linear formula HSCH₂CH₂(CH₂CH₂O)ₙCH₂COOH, where n represents the number of ethylene glycol repeating units [4]. This structural arrangement enables the molecule to function as a versatile crosslinking agent with dual reactivity profiles at each terminus [5].

Thiol Functional Group

The thiol functional group, characterized by the sulfhydryl moiety (-SH), constitutes one of the most reactive components within the thiol-polyethylene glycol-acid structure [9]. The sulfur atom in the thiol group exhibits significant nucleophilic character due to its larger atomic radius and lower electronegativity compared to oxygen, making it highly reactive toward various electrophilic species [10]. The sulfhydryl group demonstrates exceptional reactivity as a nucleophile, enabling participation in diverse chemical reactions including disulfide bond formation and thioether linkage creation [14].

The thiol group's reactivity is fundamentally governed by the deprotonation state of the sulfhydryl moiety, where the thiolate anion (RS⁻) serves as the primary reactive species [25]. The pKa of typical aliphatic thiols ranges between 8.5 and 10.5, indicating that at physiological pH conditions, a significant fraction exists in the protonated, less reactive form [9]. However, the presence of neighboring electron-withdrawing groups or basic reaction conditions can substantially lower the pKa value, thereby enhancing the nucleophilic reactivity of the thiol group [37].

The geometric arrangement of the thiol group within the molecular framework allows for optimal accessibility to target reactive sites while maintaining structural flexibility [16]. This positioning enables efficient participation in various bioconjugation reactions, including maleimide coupling, disulfide exchange, and metal surface attachment processes [9].

Polyethylene Glycol Spacer

The polyethylene glycol spacer component serves as the central backbone of the thiol-polyethylene glycol-acid molecule, providing structural flexibility and enhanced solubility characteristics [11]. The polyethylene glycol chain consists of repeating ethylene oxide units (-CH₂CH₂O-) that confer remarkable hydrophilicity and biocompatibility to the overall molecular structure [15]. The polymer backbone exhibits exceptional structural flexibility due to the presence of ether linkages, which allow for free rotation around carbon-oxygen bonds [11].

The hydrophilic nature of the polyethylene glycol spacer arises from the ability of ether oxygen atoms to form hydrogen bonds with water molecules, resulting in excellent aqueous solubility [11]. This hydration capacity increases proportionally with the number of ethylene glycol units, creating a hydration shell around the polymer chain that enhances biocompatibility and reduces nonspecific protein interactions [15]. The polyethylene glycol backbone demonstrates remarkable chemical stability, showing resistance to hydrolysis under physiological conditions and maintaining structural integrity across a wide pH range [11].

The spacer length can be precisely controlled by varying the number of ethylene glycol repeating units, allowing for fine-tuning of the molecular dimensions and flexibility characteristics [4]. Shorter polyethylene glycol chains provide more rigid structures with reduced conformational freedom, while longer chains offer increased flexibility and reduced steric hindrance during bioconjugation reactions [15].

Carboxylic Acid Terminal Group

The carboxylic acid terminal group (-COOH) represents the second reactive functionality within the thiol-polyethylene glycol-acid molecular structure, providing complementary reactivity to the thiol terminus [1]. The carboxyl group exhibits characteristic nucleophile-seeking behavior, readily participating in condensation reactions with primary amines to form stable amide bonds [23]. The carboxylic acid functionality demonstrates a pKa value typically ranging between 3.0 and 5.0, indicating complete ionization under physiological pH conditions [12].

The reactivity of the carboxylic acid group can be significantly enhanced through activation with carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which forms highly reactive O-acylisourea intermediates [23]. These activated intermediates readily react with N-hydroxysuccinimide to generate stable N-hydroxysuccinimide esters that exhibit prolonged reactivity toward primary amines [24]. The formation of these activated species enables efficient amide bond formation under mild aqueous conditions suitable for biological applications [28].

The carboxyl terminus provides a site for covalent attachment to amine-containing biomolecules, including proteins, peptides, and amino-functionalized surfaces [23]. The resulting amide bonds demonstrate exceptional stability under physiological conditions, making them ideal for applications requiring long-term molecular conjugation [24].

Physical Properties

Solubility Characteristics

Thiol-polyethylene glycol-acid demonstrates exceptional solubility characteristics across multiple solvent systems, reflecting the amphiphilic nature of its molecular structure [3]. The compound exhibits high solubility in aqueous solutions, with typical concentrations reaching 10 mg/mL or higher in water due to the hydrophilic polyethylene glycol backbone [4]. This aqueous solubility stems from the extensive hydrogen bonding capacity of the ether oxygen atoms within the polyethylene glycol chain [18].

SolventSolubilityApplications
WaterHighly solublePrimary solvent for bioconjugation reactions
DimethylformamideHighly solubleOrganic synthesis and purification
Dimethyl sulfoxideHighly solubleHigh-concentration stock solutions
ChloroformSolubleOrganic synthesis applications
DichloromethaneSolubleExtraction and purification procedures
EthanolSolubleMixed aqueous-organic reaction systems

The compound maintains excellent solubility in polar organic solvents, including dimethylformamide, dimethyl sulfoxide, and acetonitrile [15]. This broad solvent compatibility enables versatile synthetic approaches and facilitates purification procedures using various chromatographic methods [3]. The solubility in organic solvents decreases with increasing molecular weight due to the enhanced hydrophilic character of longer polyethylene glycol chains [15].

Molecular Weight Variations

Thiol-polyethylene glycol-acid compounds are available in a comprehensive range of molecular weights, from low molecular weight oligomers to high molecular weight polymers [1] [4]. The molecular weight directly correlates with the number of ethylene glycol repeating units within the polymer backbone, allowing for precise control over the compound's physical and chemical properties [5].

PEG Chain LengthMolecular Weight (g/mol)Molecular FormulaPhysical State
PEG₂194.25C₇H₁₄O₄SLiquid
PEG₃238.30C₉H₁₈O₅SLiquid
PEG₄282.35C₁₁H₂₂O₆SLiquid
PEG₆370.46C₁₅H₃₀O₈SSemi-solid
PEG₈458.56C₁₉H₃₈O₁₀SSemi-solid
PEG₁₂634.78C₂₇H₅₄O₁₄SSemi-solid
1000 Da~1000VariableSolid
2000 Da~2000VariableSolid
5000 Da~5000VariableSolid

The physical state of thiol-polyethylene glycol-acid varies significantly with molecular weight, transitioning from liquid forms for low molecular weight variants to crystalline solids for high molecular weight polymers [33] [34]. Compounds with molecular weights below 600 daltons typically exist as viscous liquids at room temperature, while those exceeding 1000 daltons adopt solid crystalline forms [17].

The molecular weight distribution affects numerous properties including viscosity, melting point, and solubility characteristics [15]. Higher molecular weight variants demonstrate increased viscosity and reduced vapor pressure, while maintaining the fundamental chemical reactivity of the terminal functional groups [33].

Stability Parameters

Thiol-polyethylene glycol-acid exhibits remarkable chemical stability under appropriate storage conditions, with the polyethylene glycol backbone demonstrating exceptional resistance to hydrolysis and thermal degradation [13]. The compound requires specific storage protocols to maintain structural integrity and prevent oxidative degradation of the thiol functionality [32].

ParameterOptimal ConditionsStability Factors
Storage Temperature-20°CMinimizes thermal degradation
pH Range4.0-8.0Prevents hydrolysis of ester linkages
Light ExposureProtected from lightPrevents photochemical thiol oxidation
Atmospheric ConditionsInert gas atmospherePrevents thiol oxidation
Shelf Life1-2 yearsUnder proper storage conditions

The thiol functional group represents the most labile component of the molecular structure, susceptible to oxidation in the presence of oxygen and light [32]. Oxidative dimerization of thiol groups can occur through disulfide bond formation, leading to the formation of symmetric disulfide-linked dimers [4]. This oxidative process can be effectively prevented through storage under inert atmospheric conditions and protection from light exposure [32].

The polyethylene glycol backbone demonstrates exceptional hydrolytic stability, maintaining structural integrity across a wide pH range from 4.0 to 8.0 [19]. The ether linkages within the polymer chain show remarkable resistance to acid-catalyzed hydrolysis, contributing to the overall stability of the compound under physiological conditions [13].

Chemical Reactivity

Thiol End Reactivity

The thiol terminus of thiol-polyethylene glycol-acid demonstrates exceptional reactivity toward multiple classes of electrophilic species, making it a versatile tool for bioconjugation applications [9]. The sulfhydryl group readily participates in nucleophilic substitution reactions, with the thiolate anion serving as the primary reactive species under basic conditions [25]. The reactivity profile encompasses several distinct reaction pathways, including maleimide coupling, disulfide exchange, and metal surface attachment [27].

Maleimide coupling represents one of the most efficient and selective reaction pathways for thiol conjugation, proceeding through a Michael-type addition mechanism [20]. The reaction exhibits optimal efficiency at pH values between 6.5 and 7.5, where the maleimide group demonstrates high selectivity for thiol groups over primary amines [9]. The resulting thioether linkage demonstrates exceptional stability under physiological conditions and resists cleavage by reducing agents [9].

The kinetics of thiol-maleimide reactions can be systematically modulated through several approaches, including pH adjustment, buffer selection, and the incorporation of charged amino acids near the reactive thiol [35]. The reaction rate demonstrates strong dependence on the pKa of the thiol group, with lower pKa values correlating with enhanced reactivity due to increased thiolate concentration [37]. The presence of electronegative amino acids in proximity to the thiol can significantly reduce the pKa value, thereby accelerating the reaction kinetics [37].

Disulfide exchange reactions constitute another major pathway for thiol reactivity, enabling reversible conjugation through disulfide bond formation [25]. This reaction mechanism proceeds through a nucleophilic substitution pathway where the thiolate attacks existing disulfide bonds, resulting in disulfide interchange [29]. The reaction demonstrates broad pH tolerance with optimal rates occurring between pH 4.0 and 5.0 [9].

The thiol group exhibits strong affinity for noble metal surfaces, particularly gold and silver, forming stable thiol-metal bonds through chemisorption [27]. The attachment mechanism involves the formation of Au-S covalent bonds through oxidation-reduction reactions at the metal surface [27]. The strength of these interactions can be modulated through surface oxidation states and environmental pH conditions [27].

Carboxylic Acid End Reactivity

The carboxylic acid terminus demonstrates high reactivity toward primary amines through carbodiimide-mediated coupling reactions, forming stable amide bonds under mild aqueous conditions [23]. The reaction mechanism involves initial activation of the carboxyl group with carbodiimide reagents to form an O-acylisourea intermediate, which subsequently reacts with primary amines [24]. The coupling efficiency can be significantly enhanced through the use of N-hydroxysuccinimide as a coupling additive [28].

The carbodiimide coupling reaction demonstrates optimal efficiency at pH values between 4.5 and 7.2, where the carboxylic acid exists predominantly in its protonated form while maintaining sufficient nucleophilicity of the amine coupling partner [28]. The reaction kinetics follow second-order behavior with respect to both carboxylic acid and carbodiimide concentrations [24]. The rate-determining step involves the formation of the O-acylisourea intermediate rather than the subsequent aminolysis reaction [24].

N-hydroxysuccinimide activation provides a two-step reaction pathway that significantly improves coupling efficiency and enables the preparation of stable activated esters [28]. The N-hydroxysuccinimide esters demonstrate sufficient stability to allow purification and storage, with half-lives of 4-5 hours at pH 7.0 [28]. These activated intermediates react efficiently with primary amines at physiological pH to form stable amide bonds [24].

The carboxylic acid group can also participate in alternative activation strategies using other coupling reagents, including 2,3,5,6-tetrafluorophenol and N-hydroxybenzotriazole [16]. These alternative activating agents provide enhanced coupling efficiency under specific reaction conditions and may offer advantages for particular substrate combinations [16].

Selective Reactivity Mechanisms

The heterobifunctional nature of thiol-polyethylene glycol-acid enables highly selective sequential conjugation reactions through orthogonal reactivity mechanisms [38]. The thiol and carboxylic acid termini demonstrate distinct reactivity profiles that can be selectively activated under different reaction conditions, allowing for precise control over conjugation sequences [1].

The selectivity between thiol and carboxylic acid reactivity can be controlled through pH manipulation, with thiol reactions favored under mildly basic conditions (pH 7-8) and carbodiimide coupling optimized under slightly acidic conditions (pH 5-6) [35]. This pH-dependent selectivity enables sequential conjugation protocols where one terminus is reacted first, followed by adjustment of reaction conditions to activate the second terminus [38].

The presence of the polyethylene glycol spacer provides additional selectivity advantages by reducing steric hindrance and allowing independent access to both reactive termini [26]. The flexible polymer chain minimizes conformational constraints that might otherwise interfere with substrate binding and reaction kinetics [40]. This structural flexibility proves particularly advantageous in protein conjugation applications where steric accessibility can be limited [40].

Selective protection strategies can be employed to temporarily mask one reactive group while allowing reaction at the other terminus [38]. Thiol groups can be protected through disulfide formation or metal coordination, while carboxylic acids can be protected as esters or amides [38]. These protection strategies enable complex multistep synthesis protocols for the preparation of sophisticated bioconjugate structures [38].

Dates

Modify: 2023-08-15

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